molecular formula C11H20N4O2 B12300569 N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide

N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide

Cat. No.: B12300569
M. Wt: 240.30 g/mol
InChI Key: SDNWYWYFJWUCLK-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide is a complex organic compound with a unique structure that includes an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide typically involves multiple steps. One common method includes the reaction of a suitable amine with an oxadiazole derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as part of drug discovery efforts.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethyl-1,3-propanediamine
  • Methylamine, N,N-dimethyl-

Uniqueness

N,3-dimethyl-N-((5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methyl)butanamide is unique due to its specific structure, which includes an oxadiazole ring. This ring imparts distinct chemical and biological properties, differentiating it from other similar compounds. The presence of the oxadiazole ring can enhance the compound’s stability, reactivity, and potential interactions with biological targets.

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

N,3-dimethyl-N-[[5-(methylaminomethyl)-1,3,4-oxadiazol-2-yl]methyl]butanamide

InChI

InChI=1S/C11H20N4O2/c1-8(2)5-11(16)15(4)7-10-14-13-9(17-10)6-12-3/h8,12H,5-7H2,1-4H3

InChI Key

SDNWYWYFJWUCLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N(C)CC1=NN=C(O1)CNC

Origin of Product

United States

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